2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused from thiophene and pyrimidine rings. At position 3 of the pyrimidine ring, a 3,4-dimethylphenyl group is attached, while position 2 bears a sulfanyl (-S-) bridge linked to an acetamide moiety. The acetamide is further substituted with a 2-ethoxyphenyl group, introducing steric bulk and electron-donating properties.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-30-20-8-6-5-7-18(20)25-21(28)14-32-24-26-19-11-12-31-22(19)23(29)27(24)17-10-9-15(2)16(3)13-17/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLENBBFHLQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 440.58 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2S |
| Molecular Weight | 440.58 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thienyl and pyrimidinyl groups can modulate enzyme activities and receptor functions, potentially influencing pathways involved in cell proliferation and apoptosis.
- Antitumor Activity : Research indicates that thieno[3,2-d]pyrimidines exhibit significant antitumor properties by inhibiting key enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
- Antimicrobial Properties : Some derivatives of thieno[3,2-d]pyrimidines have shown promising antimicrobial activity against various pathogens, suggesting that similar activities may be present in this compound .
Anticancer Screening
A study conducted by Walid Fayad et al. (2019) screened a library of compounds for anticancer properties using multicellular spheroids as a model system. The results indicated that several thieno[3,2-d]pyrimidine derivatives, including those structurally related to our compound of interest, demonstrated potent antiproliferative effects on cancer cell lines .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of thieno[3,2-d]pyrimidines has revealed that modifications in the substituents significantly affect their biological activity. For instance, the presence of specific alkyl groups or functional moieties can enhance antitumor efficacy while reducing toxicity . This suggests that the ethoxyphenyl group in our compound may play a crucial role in its biological profile.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications . Following synthesis, compounds are often evaluated for their biological activities through various assays:
- Cell Viability Assays : These assays assess the cytotoxic effects on cancer cell lines.
- Enzyme Inhibition Assays : Evaluating the inhibition of key enzymes like TS and DHFR provides insights into potential therapeutic mechanisms.
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Anti-HIV Activity: Compounds 12ba and 12bb () share the thieno[3,2-d]pyrimidine core but incorporate sulfonamide/sulfamoyl and cyclohexyl groups, demonstrating direct anti-HIV activity. The target compound lacks these substituents, and its activity remains untested .
- Electron Effects : The 2-ethoxyphenyl group (target) is electron-donating, whereas the 4-nitrophenyl group () is electron-withdrawing, which may alter solubility and target binding .
- Steric Considerations : Bulkier substituents like 4-isopropylphenyl () or 2-ethylphenyl () may hinder membrane permeability compared to the target’s 2-ethoxyphenyl group .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
